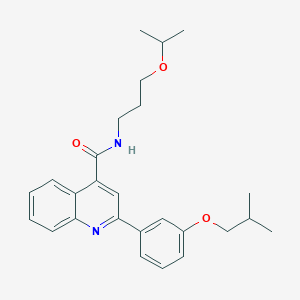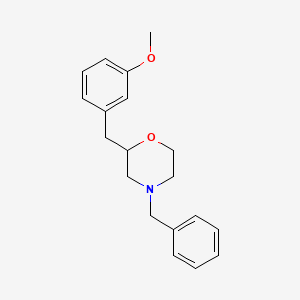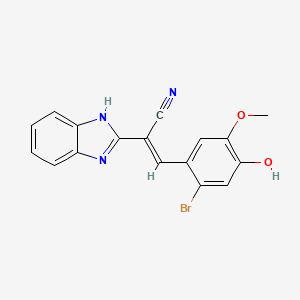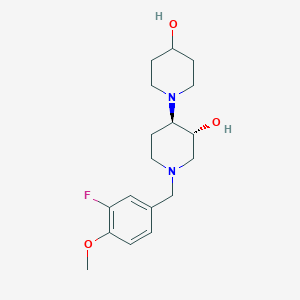![molecular formula C20H19BrN2O4S2 B6030796 4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B6030796.png)
4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide, also known as BAY 43-9006, is a synthetic small molecule drug that was initially developed as a potential treatment for renal cell carcinoma and hepatocellular carcinoma. It was first synthesized by Bayer AG and Onyx Pharmaceuticals in the late 1990s. Since then, BAY 43-9006 has been extensively studied for its potential therapeutic applications in various types of cancer.
Mechanism of Action
4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide 43-9006 inhibits the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, this compound 43-9006 disrupts the signaling pathways that are involved in the growth and proliferation of cancer cells. This results in the inhibition of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases, which leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells. This compound 43-9006 also inhibits angiogenesis (the formation of new blood vessels), which is essential for the growth and metastasis of tumors. Additionally, this compound 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic activity in cancer.
Advantages and Limitations for Lab Experiments
4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide 43-9006 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-characterized mechanism of action. This makes it a useful tool for studying the signaling pathways that are involved in cancer growth and proliferation. Additionally, this compound 43-9006 has been shown to have antitumor activity against a wide range of cancer cell lines, which makes it a useful tool for studying the efficacy of potential cancer therapies.
One limitation of this compound 43-9006 is that it is a synthetic small molecule drug, which may limit its bioavailability and pharmacokinetic properties. Additionally, this compound 43-9006 has been shown to have off-target effects on other protein kinases, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide 43-9006. One direction is the development of new analogs and derivatives of this compound 43-9006 that have improved pharmacokinetic properties and reduced off-target effects. Another direction is the investigation of the potential use of this compound 43-9006 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of this compound 43-9006 as a tool for studying the signaling pathways that are involved in cancer growth and proliferation may lead to the identification of new targets for cancer therapy.
Synthesis Methods
The synthesis of 4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide 43-9006 involves several steps, starting with the reaction of 4-bromoaniline with 4-nitrobenzenesulfonyl chloride to yield 4-bromo-N-(4-nitrophenyl)benzenesulfonamide. This intermediate is then reduced with tin and hydrochloric acid to produce 4-bromo-N-(4-aminophenyl)benzenesulfonamide. The final step involves the reaction of this intermediate with 2,5-dimethyl-4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid to yield this compound 43-9006.
Scientific Research Applications
4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide 43-9006 has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to inhibit the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in the growth and proliferation of cancer cells. In preclinical studies, this compound 43-9006 has demonstrated antitumor activity against a wide range of cancer cell lines, including melanoma, breast cancer, pancreatic cancer, and non-small cell lung cancer.
properties
IUPAC Name |
4-[(4-bromophenyl)sulfonylamino]-N-(2,5-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S2/c1-14-3-4-15(2)20(13-14)23-29(26,27)19-11-7-17(8-12-19)22-28(24,25)18-9-5-16(21)6-10-18/h3-13,22-23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHYVBMUVFDIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-piperidinol](/img/structure/B6030724.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6030728.png)
![N,N-dimethyl-5-{1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6030731.png)


![1-(3-fluorobenzyl)-4-{[1-(2-methoxyethyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6030752.png)
![N-[2-(1-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6030760.png)
![3-(2-fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6030769.png)

![pyrrolidin-2-ylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B6030794.png)
![2-{4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6030806.png)


![2,5-dimethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6030828.png)